N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(2,4-Dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the amide nitrogen and a tetrazole ring at the meta position of the benzamide core.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-6-7-14(15(9-13)24-2)18-16(22)11-4-3-5-12(8-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMBNYGBQOYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with 2,4-dimethoxyphenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H15N5O3
- Molecular Weight : 325.32 g/mol
- LogP : 1.377
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
- Polar Surface Area : 79.519 Ų
These properties suggest a moderate lipophilicity and potential for bioactivity, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds containing tetrazole moieties exhibit anticancer properties. N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against several bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria.
Neuroprotective Effects
Preliminary investigations suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzamide with tetrazole groups exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
- Animal Models : In vivo studies have indicated that administration of this compound resulted in reduced tumor size in xenograft models, reinforcing its potential as an anticancer agent.
Polymeric Composites
Recent studies have explored the incorporation of this compound into polymeric matrices to enhance mechanical properties and thermal stability. The addition of this compound has been shown to improve the performance of biocompatible materials used in medical devices.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, highlighting differences in substituents, synthesis, and applications based on evidence:
Key Findings from Comparative Analysis
Functional Group Impact
Biological Activity
N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide structure with a tetrazole ring and two methoxy groups, which may contribute to its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 325.32 g/mol
- LogP : 1.377
- Polar Surface Area (PSA) : 79.519 Ų
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
These properties suggest that the compound has moderate lipophilicity and potential for good bioavailability, which is crucial for drug design.
This compound may interact with various biological targets, including enzymes and receptors. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites of enzymes, while the methoxy groups enhance its lipophilicity, aiding cellular uptake.
In Vitro Studies
Recent studies have evaluated the compound's inhibitory activities against key enzymes:
- Acetylcholinesterase (AChE) : AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. The compound's activity was compared with known inhibitors such as donepezil.
| Compound | IC (µM) |
|---|---|
| This compound | TBD |
| Donepezil | 0.046 |
| Quercetin | 4.89 |
The specific IC values for this compound were not provided in the available literature but are essential for determining its efficacy relative to established drugs.
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining various benzamides, compounds similar to this compound displayed significant AChE inhibition, suggesting potential neuroprotective effects against cognitive decline.
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The presence of the tetrazole moiety is hypothesized to enhance anticancer activity through apoptosis induction and inhibition of tumor growth.
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of related benzamides have shown promise against various bacterial strains, indicating that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the phenyl and tetrazole rings significantly impact biological activity:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and biological activity.
- Tetrazole Ring : Essential for mimicking carboxylic acids in enzyme interactions.
Q & A
Q. What are the key structural features of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, and how do they influence its reactivity and biological activity?
The compound features a benzamide core linked to a 2,4-dimethoxyphenyl group and a tetrazole ring. The methoxy groups enhance solubility and modulate electronic effects, while the tetrazole ring contributes to hydrogen bonding and metabolic stability. Structural analogs with halogen or methyl substitutions (e.g., chlorine in N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide) show enhanced reactivity due to electron-withdrawing effects, highlighting the importance of substituent positioning .
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
Synthesis typically involves:
- Amide coupling : Reacting 3-(1H-tetrazol-1-yl)benzoic acid with 2,4-dimethoxyaniline using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
- Tetrazole introduction : Cyclization of nitriles with sodium azide under acidic conditions, requiring strict temperature control (60–80°C) to avoid side reactions . Yields depend on solvent purity, stoichiometric ratios, and inert atmosphere maintenance .
Q. Which analytical techniques are most effective for confirming the structure and purity of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for biological assays) .
- FT-IR : Identifies characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of N-(2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide when scaling up from milligram to gram quantities?
- Solvent selection : Use anhydrous DMF or acetonitrile to minimize hydrolysis .
- Catalyst optimization : Employ Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) to enhance regioselectivity .
- Stepwise monitoring : Use TLC or inline HPLC to track intermediate formation and adjust reaction times .
- Workup protocols : Replace column chromatography with recrystallization for large-scale purification (e.g., using ethyl acetate/hexane mixtures) .
Q. What strategies can address contradictions in biological activity data for this compound across different assay systems?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays to distinguish direct target engagement vs. off-target effects .
- Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure consistent compound dispersion in aqueous buffers .
- Metabolic stability testing : Perform liver microsome assays to identify rapid degradation pathways that may skew activity results .
Q. How does the presence of the tetrazole ring influence the compound's pharmacokinetic properties, and what modifications can enhance its metabolic stability?
The tetrazole ring increases acidity (pKa ~4–5), improving solubility but risking protonation-dependent plasma protein binding. Modifications include:
- Methylation : Adding a methyl group to the tetrazole nitrogen reduces metabolic oxidation .
- Fluorine substitution : Replacing the tetrazole with a fluorinated analog (e.g., trifluoromethyl groups) enhances stability against cytochrome P450 enzymes .
Q. What advanced computational methods are suitable for predicting the binding modes of this compound with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity data from analogs to predict potency .
Q. How can researchers differentiate between the contributions of the methoxy groups and the tetrazole ring to the compound's overall biological activity?
- Analog synthesis : Prepare derivatives lacking either the methoxy groups (e.g., N-phenyl-3-(1H-tetrazol-1-yl)benzamide) or the tetrazole ring (e.g., N-(2,4-dimethoxyphenyl)benzamide) .
- SAR analysis : Test analogs in dose-response assays (e.g., IC₅₀ comparisons) to quantify contributions of specific substituents .
- Crystallography : Co-crystallize analogs with target proteins (e.g., carbonic anhydrase) to visualize binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
